molecular formula C15H25NO5 B12056661 Salbutamol acetate 100 microg/mL in Acetonitrile

Salbutamol acetate 100 microg/mL in Acetonitrile

Cat. No.: B12056661
M. Wt: 299.36 g/mol
InChI Key: FNSZTAIRFCUOBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Salbutamol acetate, VETRANAL™, analytical standard is a chemical compound used primarily as a reference standard in analytical chemistry. . This compound is widely used in various scientific fields due to its well-defined chemical properties and high purity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Salbutamol acetate involves multiple steps, starting from the basic raw materials. The primary synthetic route includes the reaction of 4-hydroxy-3-(hydroxymethyl)benzaldehyde with tert-butylamine to form the intermediate compound. This intermediate is then subjected to further reactions, including acetylation, to produce Salbutamol acetate .

Industrial Production Methods

In industrial settings, the production of Salbutamol acetate follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) and gas chromatography (GC) is common in the quality assessment of the produced compound .

Chemical Reactions Analysis

Types of Reactions

Salbutamol acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of Salbutamol acetate may produce corresponding ketones or aldehydes, while reduction may yield alcohols. Substitution reactions can result in a variety of derivatives depending on the substituent used .

Scientific Research Applications

Salbutamol acetate, VETRANAL™, analytical standard has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in analytical methods such as HPLC and GC to ensure the accuracy and precision of the analysis.

    Biology: It is used in various biological assays to study the effects of β2-adrenergic agonists.

    Medicine: It is used in pharmacological studies to understand the mechanism of action of β2-adrenergic agonists and their effects on the human body.

    Industry: It is used in the quality control of pharmaceutical products containing Salbutamol acetate.

Mechanism of Action

Salbutamol acetate exerts its effects by acting as a β2-adrenergic agonist. It binds to β2-adrenergic receptors on the surface of smooth muscle cells, leading to the activation of adenylate cyclase. This enzyme converts ATP to cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA phosphorylates various target proteins, leading to the relaxation of smooth muscle cells and bronchodilation .

Comparison with Similar Compounds

Similar Compounds

    Clenbuterol: Another β2-adrenergic agonist with similar pharmacological effects.

    Ractopamine: A β2-adrenergic agonist used in veterinary medicine.

Uniqueness

Salbutamol acetate is unique due to its specific chemical structure, which includes an acetate group. This modification enhances its stability and makes it suitable for use as an analytical standard. Its high purity and well-defined properties make it an ideal reference compound in various analytical methods .

Properties

Molecular Formula

C15H25NO5

Molecular Weight

299.36 g/mol

IUPAC Name

acetic acid;4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol

InChI

InChI=1S/C13H21NO3.C2H4O2/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;1-2(3)4/h4-6,12,14-17H,7-8H2,1-3H3;1H3,(H,3,4)

InChI Key

FNSZTAIRFCUOBB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O

Origin of Product

United States

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